Product packaging for 2-Amino-4-bromonicotinonitrile(Cat. No.:CAS No. 1152617-15-6)

2-Amino-4-bromonicotinonitrile

Cat. No.: B2390491
CAS No.: 1152617-15-6
M. Wt: 198.023
InChI Key: YHTGAADDVCCUGD-UHFFFAOYSA-N
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Description

2-Amino-4-bromonicotinonitrile (CAS 1152617-15-6) is a high-value brominated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a molecular formula of C6H4BrN3 and a molecular weight of 198.02 g/mol . Its structure incorporates three distinct functional handles—an aromatic bromine atom, an electron-rich amino group, and a polarized nitrile moiety—enabling diverse chemical transformations and molecular design possibilities. The nitrile group in such pharmaceutical intermediates plays crucial roles in target binding, often serving as a hydrogen bond acceptor to form specific interactions with serine or arginine residues in enzyme active sites . In many drug candidates, this functionality acts as a bioisostere for carbonyl groups, effectively mimicking ketones or carboxylates to optimize binding affinity and selectivity . The robust nature of the nitrile group typically confers favorable metabolic stability, as it is usually passed through the body unchanged rather than being readily metabolized . The strategic bromine substitution at the 4-position of the pyridine ring provides a reactive site for further elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to construct more complex molecular architectures. This compound is particularly valuable for developing nitrile-containing pharmaceuticals, which represent a growing class with over 30 approved drugs spanning diverse therapeutic areas . Proper storage conditions recommend keeping the material in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B2390491 2-Amino-4-bromonicotinonitrile CAS No. 1152617-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGAADDVCCUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152617-15-6
Record name 2-amino-4-bromopyridine-3-carbonitrile
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Reactivity and Derivatization of 2 Amino 4 Bromonicotinonitrile

Reactivity Profile of the Bromine Substituent

The bromine atom at the C4 position of the pyridine (B92270) ring is a key functional handle for a variety of synthetic transformations. Its reactivity is largely dictated by the electron-deficient nature of the pyridine ring, which facilitates substitution and coupling reactions.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which activates positions C2 and C4 for nucleophilic aromatic substitution (SNAr). Consequently, the bromine atom in 2-Amino-4-bromonicotinonitrile is susceptible to displacement by a range of nucleophiles. researchgate.net The reaction proceeds through a Meisenheimer complex, an anionic intermediate that is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. researchgate.net

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion to restore aromaticity. While the amino group at C2 is electron-donating, the combined electron-withdrawing effects of the ring nitrogen and the C3-nitrile group ensure that the C4 position remains sufficiently electrophilic for substitution to occur. stackexchange.com Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. tandfonline.comsci-hub.se For instance, reactions with sodium ethoxide in ethanol (B145695) can yield the corresponding 4-ethoxy derivative. tandfonline.com

NucleophileProductTypical Conditions
R-O⁻ (Alkoxide)2-Amino-4-alkoxynicotinonitrileROH, Base (e.g., NaH), Heat
R-S⁻ (Thiolate)2-Amino-4-(alkylthio)nicotinonitrileRSH, Base (e.g., K₂CO₃), DMF
R₂NH (Amine)4-(Dialkylamino)-2-aminonicotinonitrileHeat, often with a catalyst

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming strategy allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. libretexts.orgyonedalabs.com

Transmetalation : The organic group from a boronic acid or boronic ester is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron reagent. libretexts.orgyonedalabs.com

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

A typical Suzuki-Miyaura reaction on this substrate would involve reacting it with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water. nih.govyoutube.com

Coupling Partner (R-B(OH)₂)Product (at C4)CatalystBaseSolvent
Phenylboronic acid2-Amino-4-phenylnicotinonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O
Thiophene-2-boronic acid2-Amino-4-(thiophen-2-yl)nicotinonitrilePd(dppf)Cl₂Cs₂CO₃DMF
Vinylboronic acid pinacol (B44631) ester2-Amino-4-vinylnicotinonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene

C-H Bond Functionalization Strategies

While the bromine atom provides a classical route for functionalization, modern synthetic methods increasingly rely on direct C-H bond functionalization. youtube.com For this compound, the remaining C-H bonds on the pyridine ring (at C5 and C6) could potentially be targeted. The regioselectivity of such reactions is typically controlled by directing groups or the inherent electronic properties of the substrate.

Transition metal-catalyzed C-H activation often involves the formation of a C-metal bond, which can then be converted into a new C-C or C-heteroatom bond. youtube.comnih.gov The amino group at C2 could act as a directing group, potentially favoring functionalization at the C3 position; however, this position is already substituted with a nitrile group. Alternatively, under different catalytic systems, functionalization might be directed to the C5 position. These strategies represent an atom-economical approach to further derivatization, though specific applications to this compound are not extensively documented and would require empirical investigation. rsc.org

Reactivity of the Nitrile Group

The nitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it a site for nucleophilic attack and various transformations. fiveable.mepressbooks.pub

Electrophilic Properties and Addition Reactions

The electrophilic carbon of the nitrile group readily reacts with strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides. libretexts.org

Reaction with Grignard Reagents : Addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of an imine anion intermediate. chemistrysteps.com Subsequent aqueous workup and hydrolysis of the imine yield a ketone. youtube.comchemistrysteps.com This reaction provides a straightforward method for synthesizing 2-amino-4-bromo-3-acylpyridines.

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgchemistrysteps.com This reaction proceeds via the nucleophilic addition of hydride ions. The resulting product would be (2-amino-4-bromopyridin-3-yl)methanamine, adding another functional group for further derivatization.

Transformations to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives, such as amides. This transformation can be achieved under either acidic or basic conditions. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. chemistrysteps.com Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers and tautomerization, an amide intermediate (2-amino-4-bromonicotinamide) is formed. pressbooks.pub Further heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid (2-amino-4-bromonicotinic acid) and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH in aqueous ethanol), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. pressbooks.pub Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849). Acidification in a subsequent step is required to obtain the free carboxylic acid. libretexts.org

Reactivity of the Amino Group

The primary amino group at the C2 position of the pyridine ring is the most reactive site for nucleophilic attack, making it a focal point for chemical modification. Its reactivity is central to both simple functionalization and more complex annulation strategies.

Functionalization and Derivatization Approaches

The primary amino group of this compound is amenable to various derivatization reactions common for 2-aminopyridines and other primary amines. These modifications are often employed to alter the molecule's physical properties or to install protecting groups for subsequent reactions. Key approaches include acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. This type of reaction is common for 2-aminothiazoles, which can sometimes lead to overreaction, producing bis-acylated products. nih.gov The use of a Boc-protecting group on the amine can prevent such side reactions, allowing for clean, high-yield acylation followed by mild deprotection. nih.gov A patent for the synthesis of 2-amino-4-bromopyridine (B18318) describes using acetyl protection on the amino group of the starting material, 2-amino-4-methylpyridine (B118599), highlighting the utility of this transformation. google.com

Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides, though controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. The use of specific reagents and conditions, such as employing an electrogenerated acetonitrile (B52724) anion as a base for N-Boc-4-aminopyridine, can lead to high yields of alkylated products under mild conditions. researchgate.net

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones under appropriate conditions yields imines, commonly known as Schiff bases. reddit.com This reaction is fundamental in organic chemistry and has been used to prepare various metal complexes from amino acid derivatives. nih.govnih.govmdpi.com The formation of these C=N bonds is a versatile method for creating more complex molecular architectures. news-medical.net

Below is a table summarizing common reagents used for the derivatization of primary amino groups, which are applicable to this compound.

Reagent ClassSpecific Reagent ExampleResulting Derivative
Acylating Agents Acetic AnhydrideAcetamide
Benzoyl ChlorideBenzamide
tert-Butoxycarbonyl (Boc) AnhydrideBoc-carbamate
Alkylating Agents Methyl IodideN-Methylamine
Benzyl BromideN-Benzylamine
Carbonyl Compounds BenzaldehydeN-Benzylidene Schiff Base
AcetoneN-Isopropylidene Schiff Base

Role in Heterocyclic Annulation Reactions

The strategic placement of the amino and cyano groups in an ortho-relationship makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly fused pyrimidines. The amino group typically acts as an internal nucleophile that initiates cyclization with a suitable poly-electrophilic reagent. This strategy is a cornerstone in the synthesis of biologically active molecules. nih.govresearchgate.net

One of the most significant applications is in the synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov Various synthetic routes utilize ortho-aminonitriles or related aminopyrimidines as starting materials. For example, o-aminonicotinonitrile derivatives can undergo acylation or thioacylation followed by intramolecular cyclization to afford the desired pyrido[2,3-d]pyrimidine (B1209978) structures. nih.gov

Common annulation strategies include:

Reaction with Formic Acid: Prolonged heating of 2-aminopyrimidine (B69317) derivatives with formic acid can lead to the formation of fused pyrimidin-4-one rings. researchgate.net

Reaction with Isothiocyanates: Treatment with isothiocyanates, such as phenylisothiocyanate, in a solvent like pyridine can yield fused pyrimidine-thiones. researchgate.net

Reaction with Chloroacetyl Chloride: Reaction with chloroacetyl chloride followed by cyclization is a known route to form fused pyridopyrimidine systems. nih.gov

These reactions underscore the importance of the amino group in initiating ring-closing reactions to build complex polycyclic frameworks. The general reactivity of enaminonitriles serves as a template for synthesizing a wide array of fused heterocycles. nih.govresearchgate.net

Reagent(s)Resulting Fused Ring System
Formic Acid or Formamide (B127407)Pyrido[2,3-d]pyrimidin-4-one
Aroyl Chlorides / Diethyl OxalatePyrido[2,3-d]pyrimidin-4,7-dione nih.gov
IsothiocyanatesPyrido[2,3-d]pyrimidine-4-thione researchgate.net
GuanidineDiaminopyrido[2,3-d]pyrimidine
Chloroacetyl ChloridePyrido[2,3-d]pyrimidinone derivative nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The concepts of regioselectivity and stereoselectivity are critical when derivatization reactions can lead to multiple isomers. In the context of this compound, regioselectivity primarily concerns reactions involving the pyridine ring itself or reactions with multifunctional reagents.

Regioselectivity: The pyridine ring has distinct electronic properties that direct incoming reagents. The ring nitrogen atom deactivates the ring towards electrophilic substitution but activates the ortho (C2, C6) and para (C4) positions for nucleophilic aromatic substitution (SNAr). researchgate.net In the case of this compound, the C4 position bearing the bromine atom is activated towards SNAr. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen, which is a stabilizing feature. researchgate.net Therefore, reactions with strong nucleophiles could potentially lead to the substitution of the bromine atom at C4.

When considering derivatization of the amino group with a multifunctional reagent, regioselectivity is determined by the relative reactivity of the electrophilic sites in the reagent and the nucleophilicity of the amino group. For instance, in annulation reactions, the initial bond formation involving the amino group dictates the orientation of the newly formed ring.

Stereoselectivity: Stereoselectivity becomes a factor when a new chiral center is created during a derivatization reaction. For this compound, this could occur if the amino group reacts with a chiral reagent or if an annulation reaction creates a new stereocenter in the fused ring system. While specific examples involving this molecule are not prevalent in the literature, general principles suggest that the stereochemical outcome would be influenced by steric hindrance around the reaction center and the thermodynamics of the possible transition states. In the synthesis of related heterocyclic systems, stereochemistry can be controlled by bulky substituents that favor a specific spatial arrangement, such as a trans configuration, to minimize steric strain in the reaction intermediates.

Applications of 2 Amino 4 Bromonicotinonitrile in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. khanacademy.orgcam.ac.uk 2-Amino-4-bromonicotinonitrile serves as an exemplary building block due to the distinct reactivity of its three functional groups—amino, bromo, and cyano—attached to the pyridine (B92270) core. Each of these groups can participate in different types of reactions, often selectively, allowing chemists to build molecular complexity in a controlled, stepwise manner.

The strategic placement of these groups on the pyridine ring offers significant synthetic advantages:

The amino group can act as a nucleophile or be transformed into other functional groups.

The bromine atom is an excellent leaving group, making it a prime site for substitution or cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form new heterocyclic rings.

This multifunctionality allows for the divergent synthesis of a wide array of complex derivatives from a single, readily accessible starting material.

Intermediate in the Synthesis of Functionalized Pyridines and Fused Heterocycles

The structure of this compound is particularly well-suited for the synthesis of highly substituted pyridines and N-fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. nbinno.comnih.gov The amino and nitrile groups are positioned ortho to each other, a classic arrangement for facilitating cyclization reactions to construct fused ring systems.

Key synthetic transformations include:

Palladium-catalyzed cross-coupling reactions: The bromine atom at the C4 position can be readily displaced using Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a variety of alkyl, aryl, or heteroaryl substituents.

Cyclization Reactions: The ortho-amino-nitrile moiety is a powerful synthon for building fused pyrimidine (B1678525) rings. For instance, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of pyrimido[4,5-b]pyridines.

Thorpe-Ziegler Cyclization: Intramolecular reaction involving the nitrile group can lead to the formation of other fused systems, expanding the range of accessible heterocycles.

The table below summarizes some potential synthetic pathways starting from this compound to generate functionalized and fused heterocyclic systems.

Starting MaterialReagent/Reaction ConditionProduct Type
This compoundArylboronic acid, Pd catalyst (Suzuki Coupling)2-Amino-4-aryl-nicotinonitrile
This compoundTerminal alkyne, Pd/Cu catalyst (Sonogashira Coupling)2-Amino-4-alkynyl-nicotinonitrile
This compoundGuanidine nitrate, base2,4-Diaminopyrimido[4,5-b]pyridin-yl bromide
This compoundFormamide, heat4-Aminopyrimido[4,5-b]pyridin-yl bromide

This table represents potential synthetic transformations based on the known reactivity of the functional groups.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules in an efficient manner. cam.ac.uk Instead of pursuing a single target molecule, DOS employs divergent synthetic pathways to generate a multitude of distinct molecular skeletons from a common starting material. cam.ac.uknih.gov

This compound is an ideal scaffold for DOS due to its densely packed and orthogonally reactive functional groups. A synthetic campaign can branch out from this central molecule by selectively addressing each functional group. For example:

Pathway A: Modify the bromine atom via a suite of cross-coupling reactions.

Pathway B: Derivatize the amino group through acylation or alkylation.

Pathway C: Utilize the amino and nitrile groups to build a fused heterocyclic ring.

These pathways can be combined, leading to an exponential increase in the structural diversity of the resulting compound library. nih.gov This approach allows for the efficient exploration of chemical space to identify molecules with novel biological activities. cam.ac.uk

Preparation of Advanced Intermediates in Pharmaceutical Chemistry

The pyridine ring and its fused derivatives are "privileged structures" in medicinal chemistry, frequently appearing in the core of many approved drugs. Intermediates like this compound are therefore highly valuable in pharmaceutical research and development. google.comguidechem.com The ability to rapidly synthesize libraries of complex, functionalized heterocycles allows medicinal chemists to conduct structure-activity relationship (SAR) studies to optimize the efficacy and properties of new drug candidates.

The structural motifs accessible from this intermediate, such as substituted aminopyridines and pyrimidopyridines, are key components in molecules designed to interact with biological targets like kinases, G-protein coupled receptors, and ion channels. nbinno.com For instance, similar fluorinated aminobenzonitriles are crucial for creating kinase inhibitors used in cancer therapy. nbinno.com The versatility of this compound makes it a strategic precursor for the synthesis of advanced intermediates that are several steps closer to a final active pharmaceutical ingredient (API).

Biomedical and Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Studies of Derivatives

The relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. mans.edu.eg For derivatives of bromo-substituted heterocyclic amines, which share features with 2-Amino-4-bromonicotinonitrile, Structure-Activity Relationship (SAR) studies have revealed key insights. The primary aim of SAR is to identify which parts of a molecule are essential for its biological effects. mans.edu.eg

In a series of synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives, the nature and position of substituents on the aromatic rings significantly influenced their antimicrobial and anticancer activities. nih.gov For instance, the presence of an electron-withdrawing group at the para-position of a phenyl ring attached to the thiazole (B1198619) core was found to correlate with good antibacterial activity. nih.gov This suggests that modifications to the aryl substituents of a 2-amino-heterocyclic system can modulate biological outcomes.

Similarly, in studies of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromide at the 5-position of the pyrimidine (B1678525) core was a critical determinant of potency. This modification, combined with a 1,2-dimethylpiperazine (B29698) pendant domain, resulted in a lead compound with significant PAK1 inhibition and anti-proliferative activity in colon cancer cell lines. nih.gov These findings underscore the importance of the halogen substituent, in this case, bromine, in enhancing the biological activity of heterocyclic compounds.

The general principles of SAR involve systematically altering functional groups to determine their importance. mans.edu.eg For compounds related to this compound, this could involve modifying the amino group, substituting the bromo-group with other halogens, or adding various substituents to the pyridine (B92270) ring to explore how these changes affect target binding and efficacy.

Exploration of Biological Activities and Mechanisms of Action

Derivatives based on structures related to this compound have demonstrated a range of promising biological activities, primarily as antimicrobial and anticancer agents.

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer properties. nih.gov Several compounds in this series exhibited significant antimicrobial activity, comparable to the standard drugs norfloxacin (B1679917) (antibacterial) and fluconazole (B54011) (antifungal). nih.gov Specifically, compounds with certain substitutions showed promising activity against various bacterial and fungal strains. nih.gov

In terms of anticancer activity, one derivative from this series was found to be particularly active against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). nih.gov The mechanism of action for such compounds is often related to their ability to interact with specific biological targets. Molecular docking studies suggested that these active compounds could bind effectively within the active sites of key microbial and cancer-related proteins. nih.gov

Furthermore, other synthesized derivatives of 2-amino-4-(4-bromo phenyl thiazole) have been screened for antimicrobial activity. One such study showed that a particular derivative displayed moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity against Candida albicans. researchgate.net Thiazole-containing compounds, in general, are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the thiazole ring, combined with specific substitutions like the bromophenyl group, appears to be a key contributor to their biological effects.

Drug Design and Optimization Strategies

The insights gained from SAR studies are instrumental in the rational design and optimization of new drug candidates. nih.gov The goal of drug design is to develop new medications by understanding the biological target and designing molecules that are complementary in shape and charge.

For derivatives of this compound, optimization strategies would focus on enhancing potency and selectivity while minimizing potential side effects. Based on SAR findings for related compounds, several strategies can be employed:

Modification of Substituents: Systematically altering the substituents on the pyridine ring or any attached aryl groups can lead to improved interactions with the target protein. nih.gov For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions within the binding pocket of a target enzyme can enhance affinity.

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity without compromising biological activity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different derivatives will bind. nih.gov This allows for the in silico screening of virtual compounds before committing to chemical synthesis, saving time and resources. nih.govscienceopen.com For instance, docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives helped to rationalize their observed biological activities and guide further design. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments that can bind to the target protein. scienceopen.com These fragments can then be grown or linked together to create more potent lead compounds. scienceopen.com The this compound scaffold itself could be considered a valuable fragment for initiating such a discovery campaign.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of techniques used to represent and analyze the behavior of molecules. These approaches are essential for understanding the three-dimensional structure and dynamic properties of compounds like 2-Amino-4-bromonicotinonitrile. While specific simulation studies on this compound are not extensively documented in the literature, the methodologies are well-established and their application can be inferred from studies on analogous compounds. nih.govwustl.edu

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. nih.gov These calculations provide fundamental information about molecular properties. For derivatives of 2-aminonicotinonitrile, methods like Density Functional Theory (DFT) have been employed to investigate electronic and photophysical properties. mdpi.com Such studies typically calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov For a series of 2-amino-4,6-diphenylnicotinonitriles studied in different solvents, the HOMO-LUMO energy gaps were found to be comparable, ranging from 3.441 eV to 3.617 eV, suggesting a consistent degree of electronic delocalization and similar reactivity patterns among the derivatives. mdpi.com

Density Functional Theory (DFT) for Structural Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the geometry of molecules to find their most stable conformation (lowest energy state). mdpi.comsemanticscholar.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. nih.gov In studies of related aminonitrile compounds, DFT calculations using the B3LYP functional with basis sets like 6-311++g(d,p) or 6-31G(d) have been successfully applied to determine optimized geometrical parameters, vibrational frequencies, and electronic properties. researchgate.netnih.govnih.gov The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.

Table 1: Calculated Electronic Properties of 2-Amino-4,6-diphenylnicotinonitrile Derivatives using DFT Data extrapolated from a study on related aminonicotinonitrile compounds for illustrative purposes. mdpi.com

Compound DerivativeSolventHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Derivative 1DMSO-5.617-2.1763.4414.53
Derivative 2DMSO-5.632-2.0153.6174.88
Derivative 3Methanol-5.663-2.1313.5326.91
Derivative 4Methanol-5.641-2.0333.6085.01

Activation Strain Analysis and Molecular Orbital Theory

Activation Strain Analysis (ASM), also known as the distortion/interaction model, is a computational method used to understand chemical reactivity. wikipedia.org It deconstructs the potential energy surface along a reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.orgrsc.org The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at a certain point along the reaction coordinate, while the interaction energy accounts for the electronic interactions between the deformed reactants. vu.nl

Free Energy Perturbation (FEP) Simulations

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the difference in free energy between two related states, such as a ligand binding to a protein versus being in solution, or the transformation of one ligand into another. wikipedia.orgfrontiersin.org The method relies on statistical mechanics and is typically performed using molecular dynamics simulations. wikipedia.org FEP simulations "mutate" a molecule from an initial state (A) to a final state (B) through a series of non-physical intermediate steps. nih.gov This allows for the calculation of relative binding free energies (ΔΔG), which is crucial in drug discovery for optimizing lead compounds. vu.nl

Although FEP simulations have not been specifically reported for this compound, the technique is highly relevant for assessing its potential as a drug candidate. If this compound were part of a series of potential enzyme inhibitors, FEP could be used to accurately predict how modifications—such as altering the bromo-substituent to other halogens or functional groups—would affect the binding affinity to a target protein. nih.gov

Prediction of Protein-Ligand Interactions

Computational methods are instrumental in predicting and analyzing how a small molecule like this compound might interact with a biological target, such as a protein. nih.gov These predictions are a cornerstone of structure-based drug design. frontiersin.org

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. nih.govmdpi.com

For a compound like this compound, these simulations would identify potential hydrogen bonds formed by the amino group, nitrile group, or pyridine (B92270) nitrogen. They would also characterize hydrophobic and van der Waals interactions between the aromatic ring system and nonpolar residues in the binding pocket. mdpi.com

Table 2: Common Protein-Ligand Interactions Predictable by Computational Methods This table represents typical interactions that would be analyzed for a ligand like this compound.

Interaction TypePotential Groups on this compoundPotential Protein ResiduesTypical Energy (kcal/mol)
Hydrogen Bond (Donor)Amino Group (-NH2)Asp, Glu, Ser, Thr (side chain carbonyl/hydroxyl)-3 to -6
Hydrogen Bond (Acceptor)Nitrile Nitrogen, Pyridine NitrogenLys, Arg, His, Ser, Thr (side chain amine/hydroxyl)-3 to -6
Hydrophobic InteractionsAromatic RingAla, Val, Leu, Ile, Phe, Trp-0.5 to -1.5
Halogen BondBromo Group (-Br)Backbone carbonyl oxygen, Ser, Thr-1 to -5

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical relationships between the physicochemical properties of a series of compounds and their potencies. rsc.org

For a series of derivatives based on the this compound scaffold, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to create a model that predicts the biological activity based on a combination of these descriptors. mdpi.com Such models can guide the synthesis of new derivatives by highlighting which structural features are most important for activity. mdpi.comnih.gov For example, a model might reveal that increasing the hydrophobicity at the 4-position or placing a hydrogen bond acceptor at a specific location on the ring system enhances the desired biological effect.

Mechanistic Investigations of Reactions

Detailed mechanistic investigations, including computational and theoretical studies, specifically for the reactions of this compound, have not been reported in the current body of scientific literature. While experimental research outlines various synthetic applications of related aminonicotinonitrile derivatives, the in-depth analysis of reaction pathways, transition states, and the electronic factors governing these transformations for this compound remains an area for future research.

Theoretical and computational chemistry are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. Such studies often employ methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to model molecular behavior. For analogous compounds, these methods have been used to explore aspects such as:

Nucleophilic Aromatic Substitution (SNAr): In related halo-substituted pyridines, the positions ortho and para to the ring nitrogen are generally activated for nucleophilic attack. Theoretical studies on similar molecules could elucidate the feasibility of displacing the bromine atom in this compound with various nucleophiles and map out the corresponding energy profiles of the Meisenheimer intermediates.

Cyclization Reactions: The amino and cyano groups in this compound are suitably positioned for intramolecular cyclization reactions to form fused heterocyclic systems. Computational studies could model the thermodynamics and kinetics of such cyclization pathways, identifying the most favorable reaction conditions and predicting the resulting product structures.

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent presents an opportunity for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic investigations in this area would involve computational modeling of the catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps, to understand the role of the ligand, metal center, and substrate on the reaction efficiency.

Although no specific data tables or detailed research findings for this compound can be presented, the following table outlines the types of computational data that would be generated in a typical mechanistic investigation of a hypothetical reaction.

Table 1: Hypothetical Computational Data for a Mechanistic Study of a Reaction Involving this compound

ParameterReactant (this compound)Transition StateIntermediateProduct
Energy (Hartrees) Calculated ValueCalculated ValueCalculated ValueCalculated Value
Relative Energy (kcal/mol) 0.0Calculated ValueCalculated ValueCalculated Value
Key Bond Distances (Å) C-Br: ValueC-NH₂: ValueC-CN: ValueCalculated ValuesCalculated ValuesCalculated Values
Vibrational Frequencies (cm⁻¹) List of FrequenciesImaginary FrequencyList of FrequenciesList of Frequencies

Further research is required to apply these theoretical and computational approaches to this compound to provide a detailed understanding of its reaction mechanisms.

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific details about its atomic and molecular composition can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-4-bromonicotinonitrile, one would expect to see distinct signals for the amino (-NH₂) protons and the aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrile and bromine substituents, and the electron-donating effect of the amino group. Spin-spin coupling between adjacent protons would provide further structural information.

¹³C NMR Spectroscopy: This method identifies the number of non-equivalent carbon atoms in the molecule and provides insight into their chemical environment (e.g., aromatic, nitrile). The spectrum of this compound would show distinct signals for each carbon atom in the pyridine ring, with their chemical shifts being heavily influenced by the attached functional groups. The carbon attached to the bromine atom would show a characteristic shift, as would the carbon of the nitrile group (C≡N).

Interactive Data Table: Expected NMR Resonances for this compound

NucleusFunctional GroupExpected Chemical Shift Range (ppm)Notes
¹HAmino (-NH₂)Broad singlet, variable (e.g., 5.0-7.0)Position can vary with solvent and concentration.
¹HAromatic (C-H)7.0 - 8.5Two distinct signals expected for the two ring protons.
¹³CAromatic (C-Br)~110 - 125Shielded by bromine's inductive effect.
¹³CNitrile (-C≡N)~115 - 120Characteristic chemical shift for nitrile carbons.
¹³CAromatic (C-NH₂)~150 - 160Deshielded due to the nitrogen attachment.
¹³CAromatic (C-H)~120 - 150Specific shifts depend on position relative to substituents.
¹³CAromatic (C-CN)~90 - 100Shielded position adjacent to the nitrogen atom and nitrile group.

Note: The exact chemical shifts are dependent on the solvent and the specific spectrometer frequency used for analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino and nitrile groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium-Strong (often two bands)
Nitrile (C≡N)Stretch2210 - 2260Medium-Strong, Sharp
Aromatic (C=C, C=N)Ring Stretch1400 - 1600Medium-Strong
C-BrStretch500 - 600Medium-Strong

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The absorption of UV or visible light promotes electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the compound's electronic structure. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing insights into its excited state properties. The photophysical properties of such heterocyclic compounds are often sensitive to the solvent environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer significant structural information. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, which allows for the determination of the elemental formula of the compound. For this compound (C₆H₄BrN₃), the presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Chromatographic Techniques

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of a sample of this compound would be assessed by injecting a solution of the compound into the HPLC system. A pure compound should ideally result in a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer), flow rate, and detector wavelength (typically set at one of the compound's UV λmax values). The percentage purity can be calculated from the relative area of the main peak.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. libretexts.orgyoutube.com Its application is crucial during the synthesis of this compound to determine the point of reaction completion, identify the formation of products, and check for the consumption of starting materials.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. youtube.comamrita.edu The separation of components in a reaction mixture is based on their differential partitioning between the stationary and mobile phases. amrita.edu

In practice, a small aliquot of the reaction mixture is spotted onto a baseline drawn on the TLC plate. chemistryhall.com Alongside it, spots of the starting materials (reactants) are also applied as references. A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to help differentiate between the reactant and product spots, especially if they have similar retention factor (Rƒ) values. libretexts.orgrochester.edu The Rƒ value is a quantitative measure, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. youtube.com

The plate is then placed in a sealed chamber containing the chosen mobile phase. As the solvent ascends the plate, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. amrita.educhemistryhall.com Generally, less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Rƒ value. chemistryhall.com

The progress of the synthesis of this compound can be tracked by taking samples from the reaction vessel at regular intervals and running a TLC plate for each. youtube.com The consumption of the starting materials will be indicated by the diminishing intensity of their corresponding spots in the reaction mixture lane. Concurrently, the formation of the this compound product will be marked by the appearance and increasing intensity of a new spot. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared. libretexts.orgchemistryhall.com After development, the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a suitable chemical reagent. youtube.comrochester.edu

Table 1: Example TLC Monitoring Data

Time Point Starting Material Spot Intensity Product Spot Intensity Rƒ (Product) Reaction Status
T = 0 min High None - Initiated
T = 30 min Medium Low 0.45 In Progress
T = 60 min Low Medium 0.45 In Progress
T = 90 min None High 0.45 Complete

Note: This data is illustrative. The actual Rƒ value depends on the specific TLC conditions (stationary and mobile phases).

Single Crystal X-Ray Diffraction for Structural Elucidation

The method requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at this crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. This diffraction occurs in a specific, predictable pattern based on the arrangement of atoms. By rotating the crystal and collecting the diffraction patterns from various angles, a complete three-dimensional map of electron density can be constructed. researchgate.net

From this electron density map, the positions of the individual atoms can be determined with high precision, revealing the molecular structure. The structural analysis of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was successfully performed using this technique. aalto.firesearchgate.net The study revealed key structural parameters and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. aalto.fi

The data obtained from a single crystal X-ray diffraction experiment is extensive. For another similar compound, 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the analysis provided detailed crystallographic data, as shown in the example table below. researchgate.net This level of detail is crucial for understanding the compound's chemical properties and reactivity.

Table 2: Example Crystallographic Data for a Related Nicotinonitrile Derivative

Parameter Value
Chemical Formula C₁₆H₁₃BrN₂O₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 13.9109(14)
b (Å) 11.1819(6)
c (Å) 19.533(3)
β (°) 109.162(14)
Volume (ų) 2870.0(5)
Z (molecules/unit cell) 8

Source: Crystallographic data for 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. researchgate.net

This structural information is invaluable for confirming the successful synthesis of the target molecule and for computational chemistry studies that can further investigate its electronic properties and potential interactions. aalto.firesearchgate.net

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The future synthesis of 2-Amino-4-bromonicotinonitrile and its derivatives is poised for significant innovation, moving beyond traditional multi-step procedures. A primary challenge lies in developing more efficient, one-pot multicomponent reactions that combine readily available starting materials to construct the substituted pyridine (B92270) core in a single, streamlined operation. Research into novel catalytic systems is a key direction. This includes the exploration of transition metal catalysts, such as palladium and ruthenium, for cross-coupling reactions, as well as the development of organocatalysts for asymmetric synthesis, which could provide enantiomerically pure derivatives for pharmacological studies. mdpi.com

Furthermore, methodologies like microwave-assisted and ultrasound-assisted synthesis are expected to be explored to expedite reaction times and improve yields. mdpi.com The development of solid-phase synthesis techniques could also facilitate the creation of libraries of this compound analogs for high-throughput screening in drug discovery. A significant challenge will be achieving high regioselectivity in these new synthetic routes to ensure the precise placement of functional groups on the pyridine ring.

Discovery of New Reactivity Modes and Transformations

The inherent reactivity of this compound, featuring an amino group, a nitrile group, and a bromine atom on a pyridine ring, offers a rich landscape for discovering novel chemical transformations. The bromine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. mdpi.commdpi.com Future research will likely focus on expanding the scope of these reactions to introduce a wide variety of substituents, including aryl, alkyl, and amino groups, thereby creating diverse molecular architectures. mdpi.comchempanda.comyoutube.com

The amino and nitrile groups are also ripe for exploration. The development of novel cyclization reactions, where these groups participate in the formation of fused heterocyclic systems, is a promising avenue. organic-chemistry.org For instance, domino reactions could be designed to construct complex polycyclic molecules in a single step. organic-chemistry.org Another area of interest is the photochemical functionalization of the pyridine ring, which could enable C-H activation and the introduction of novel functional groups at positions not easily accessible through traditional methods. acs.org Understanding and controlling the interplay between the different functional groups will be a key challenge in unlocking new reactivity modes.

Development of Next-Generation Therapeutic and Agrochemical Agents

The nicotinonitrile scaffold is a well-established pharmacophore present in several marketed drugs. ekb.eg Future research on this compound will likely focus on leveraging this core structure to develop next-generation therapeutic agents. A major direction will be the design and synthesis of derivatives as potent and selective kinase inhibitors for cancer therapy, building on the success of other nicotinonitrile-based drugs. ekb.egnih.gov The bromine atom serves as a convenient handle to introduce various functionalities that can be tailored to target the active sites of specific kinases. nih.gov

In the agrochemical sector, the pyridine core is a key component of many insecticides and herbicides. nih.gov There is significant potential to develop novel pesticides derived from this compound. Research could focus on creating compounds with new modes of action to combat resistance in pests. For instance, derivatives could be designed as molluscicidal agents to control snail populations in agriculture. nih.gov The primary challenges in this area will be to optimize the biological activity of these compounds while ensuring they have favorable safety and environmental profiles.

Innovation in Material Science Applications

The unique electronic properties of the nicotinonitrile structure make it an attractive candidate for applications in material science. Future research is expected to explore the use of this compound as a building block for novel organic functional materials. One promising area is the development of emitters for organic light-emitting diodes (OLEDs). By modifying the structure, it may be possible to create compounds that exhibit thermally activated delayed fluorescence (TADF), leading to highly efficient OLEDs. researchgate.net

Furthermore, the potential of nicotinonitrile derivatives as nonlinear optical (NLO) materials is an emerging field of interest. researchgate.net The combination of electron-donating (amino) and electron-withdrawing (nitrile, bromo) groups on the aromatic ring could lead to molecules with large second-order NLO responses, which are useful in optoelectronic applications. researchgate.net Key challenges will include the synthesis of materials with high thermal and photochemical stability, as well as the ability to process them into thin films and devices.

Advancements in Computational Prediction and Design

Computational chemistry will play an increasingly vital role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.netnih.gov This theoretical insight can help in designing novel synthetic routes and understanding the mechanisms of new reactions. For instance, DFT can be used to model the transition states of catalytic reactions, aiding in the development of more efficient catalysts. mdpi.com

In the context of drug and agrochemical development, molecular docking and molecular dynamics simulations will be essential tools. nih.gov These methods can be used to predict how derivatives of this compound will bind to target proteins, such as kinases or enzymes in pests. nih.gov This allows for the rational design of more potent and selective agents before they are synthesized, saving time and resources. A significant challenge will be to improve the accuracy of these computational models to provide more reliable predictions of biological activity and physical properties.

Integration of Green Chemistry Principles in Synthetic Design

Future synthetic strategies for this compound and its derivatives will need to incorporate the principles of green chemistry to minimize environmental impact. A key focus will be the use of environmentally benign solvents, with research exploring alternatives to traditional volatile organic compounds. researchgate.netnih.gov The development of solvent-free reaction conditions, where the reactants are mixed without a solvent, is another important direction. acs.orgresearchgate.net

Catalysis will also be central to the green chemistry approach. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. nih.gov Biocatalysis, which employs enzymes or whole-cell systems to carry out chemical transformations, offers a highly sustainable and selective alternative to traditional chemical methods. rsc.org The overarching challenge is to develop synthetic routes that are not only efficient and cost-effective but also safe and sustainable throughout the entire lifecycle of the product. nih.gov

Q & A

Q. How can substituent effects (e.g., bromo vs. chloro) on biological activity be systematically analyzed?

Q. What strategies resolve contradictions in reaction yields during Suzuki-Miyaura cross-coupling of this compound?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3). Monitor reaction progress via TLC/GC-MS. If yields plateau, consider microwave-assisted synthesis (100°C, 30 min) or ligand screening (e.g., XPhos enhances sterically hindered couplings). Contradictions between literature and experimental data may stem from trace moisture; ensure rigorous solvent drying (e.g., molecular sieves in THF) .

Q. How can the nitrile group in this compound be functionalized for diversification?

  • Methodological Answer : The nitrile can be hydrolyzed to a carboxylic acid using H2_2SO4_4/H2_2O (reflux, 6 hr) or converted to tetrazoles via [2+3] cycloaddition with NaN3_3/NH4_4Cl (DMF, 100°C). For reduction to amines, use LiAlH4_4 in dry ether. Monitor functionalization via IR spectroscopy (disappearance of νCN_{C≡N} ~2200 cm1^{-1}) and LC-MS .

Q. What analytical techniques validate purity and stability of this compound under storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH, 6 months) with HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) assess degradation. Detect bromine loss via ICP-MS. For photostability, expose to UV light (ICH Q1B guidelines) and track decomposition by NMR. Purity ≥98% is required for reproducibility in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.